molecular formula C36H30N4O4 B14683838 Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate CAS No. 29197-37-3

Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate

Cat. No.: B14683838
CAS No.: 29197-37-3
M. Wt: 582.6 g/mol
InChI Key: WIWNMDGUADMYMO-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate involves multiple steps One common method starts with the preparation of the quinoline core, which can be achieved through the Friedländer synthesis This involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and continuous flow synthesis to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻)

Properties

CAS No.

29197-37-3

Molecular Formula

C36H30N4O4

Molecular Weight

582.6 g/mol

IUPAC Name

ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C36H30N4O4/c1-3-43-35(41)23-13-17-25(18-14-23)37-31-21-33(39-29-11-7-5-9-27(29)31)34-22-32(28-10-6-8-12-30(28)40-34)38-26-19-15-24(16-20-26)36(42)44-4-2/h5-22H,3-4H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

WIWNMDGUADMYMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C4=NC5=CC=CC=C5C(=C4)NC6=CC=C(C=C6)C(=O)OCC

Origin of Product

United States

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